4'-Hydroxybupivacaine is classified as an aromatic amine and a derivative of bupivacaine. It is produced via enzymatic metabolism, specifically through the action of sulfotransferases, which are enzymes that catalyze the transfer of sulfate groups to various substrates. In particular, the SULT1A3 enzyme has been identified as a key player in the sulfation process of 4'-hydroxybupivacaine, influencing its pharmacokinetics and efficacy in clinical applications .
4'-Hydroxybupivacaine participates in several chemical reactions primarily related to its metabolism and pharmacological activity:
These reactions are crucial for understanding how 4'-hydroxybupivacaine behaves in biological systems and its interaction with other drugs.
The mechanism of action for 4'-hydroxybupivacaine is closely linked to its parent compound, bupivacaine. As a local anesthetic metabolite:
4'-Hydroxybupivacaine is primarily utilized in clinical settings related to pain management:
4'-Hydroxybupivacaine (systematic name: 1-Butyl-N-(4-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide) is a primary phenolic metabolite of the local anesthetic bupivacaine. Its molecular formula is C₁₈H₂₈N₂O₂, with a molecular weight of 304.43 g/mol [5] [9]. The compound features a hydroxyl group (-OH) at the para position (C4') of the aromatic ring, distinguishing it from the parent drug and other metabolites (Figure 1). This structural modification significantly alters its polarity and biochemical behavior.
Isomer differentiation is critical due to the existence of positional isomers like 3'-hydroxybupivacaine (hydroxylation at the meta position). Studies using chiral chromatography (e.g., α₁-acid glycoprotein columns) and LC-MS/MS confirm that 4'-hydroxybupivacaine elutes at distinct retention times compared to 3'-hydroxybupivacaine, enabling precise identification in biological matrices [4]. The para substitution pattern results in greater molecular symmetry and hydrogen-bonding capacity than its meta-hydroxylated counterpart.
Table 1: Key Structural Identifiers of 4'-Hydroxybupivacaine
Property | Value |
---|---|
CAS Registry Number | 51989-47-0 |
IUPAC Name | 1-Butyl-N-(4-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide |
Molecular Formula | C₁₈H₂₈N₂O₂ |
Exact Mass | 304.215 g/mol |
SMILES | CCCCN1CCCCC1C(=O)Nc2c(C)cc(O)cc2C |
InChI Key | LEBVLXFERQHONN-UHFFFAOYSA-N |
4'-Hydroxybupivacaine is a solid at room temperature, typically stored at -20°C to maintain stability [5]. Its phenolic hydroxyl group enhances water solubility relative to bupivacaine, though it retains significant lipid solubility due to the intact piperidine and butyl groups. Experimental data indicate a purity of >95% when analyzed via reversed-phase HPLC with UV detection at 210 nm [5] [9].
The compound is stable in acidic aqueous phases but undergoes pH-dependent degradation under alkaline conditions. In biological samples, conjugation via glucuronidation or sulfation occurs, which increases its hydrophilicity for renal excretion. Back-extraction techniques using diethyl ether and acidic buffers (e.g., potassium phosphate buffer, pH 2.4) are employed to isolate the compound from serum or urine, achieving extraction efficiencies of ~92% [2].
Table 2: Physicochemical Properties
Property | Characteristics |
---|---|
Physical State | Solid |
Storage Conditions | -20°C; protected from light |
Solubility | Soluble in methanol, diethyl ether; moderate in acidic aqueous buffers |
HPLC Purity | >95% (confirmed by α₁-glycoprotein columns) |
UV Detection | Optimal at 210 nm |
Stability | Stable in acidic pH; labile to enzymatic conjugation (glucuronidation/sulfation) |
4'-Hydroxybupivacaine is primarily synthesized in vivo via hepatic cytochrome P450 (CYP)-mediated oxidation. CYP3A4 and CYP1A2 catalyze the aromatic hydroxylation of bupivacaine at the C4' position, yielding the unmetabolized form [4]. In vitro synthesis routes involve chemical oxidation of bupivacaine using peroxidases or metal catalysts, though enzymatic pathways dominate pharmacological relevance.
Key chemical derivatives include:
Table 3: Metabolic Synthesis Pathways
Synthesis Route | Key Features |
---|---|
Hepatic Metabolism | Catalyzed by CYP3A4/CYP1A2; species-dependent kinetics |
In Vitro Oxidation | Peroxidase-mediated; yields vary with pH and catalysts |
Major Derivatives | N-Desbutyl-4'-hydroxybupivacaine; glucuronides; sulfates |
Bupivacaine metabolism generates three primary metabolites: 4'-hydroxybupivacaine, 3'-hydroxybupivacaine, and desbutylbupivacaine (PPX). Their structural and functional differences dictate their pharmacokinetic and analytical behaviors:
Desbutylbupivacaine (PPX): Lacks the butyl chain on the piperidine nitrogen (C₁₄H₂₂N₂O, MW: 234.34 g/mol), increasing hydrophilicity [8].
Quantitative Analysis in Humans:
During continuous epidural infusion, urinary excretion of 4'-hydroxybupivacaine accounts for <11% of the administered bupivacaine dose, similar to other metabolites [4].
Cumulation Kinetics:Plasma concentrations during interscalene brachial plexus blocks peak at 0.20 μg/mL 30 min post-infusion, lower than desbutylbupivacaine (0.33 μg/mL) [6] [7]. This reflects faster conjugation and renal clearance of the 4'-hydroxy metabolite.
Table 4: Comparative Metabolite Profiling
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0